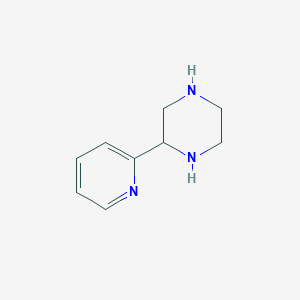

2-(Pyridin-2-YL)piperazine

Overview

Description

2-(Pyridin-2-YL)piperazine is a chemical compound that belongs to the class of selective α2-adrenoceptor antagonists . It has a molecular weight of 163.22 .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C9H13N3/c1-2-4-11-8(3-1)9-7-10-5-6-12-9/h1-4,9-10,12H,5-7H2 . Chemical Reactions Analysis

The chemodivergent reaction of this compound proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which undergoes a facile closure to provide the shared intermediate .Physical And Chemical Properties Analysis

This compound has a molar mass of 163.22 g/mol .Scientific Research Applications

Synthesis and Medicinal Chemistry

2-(Pyridin-2-YL)piperazine and its derivatives have been actively researched in the field of medicinal chemistry. For instance, Balaraju et al. (2019) synthesized a novel compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, demonstrating its importance in medicinal chemistry. Docking studies for this compound were also presented, showing its potential for medical applications (Balaraju, Kalyani, & Laxminarayana, 2019).

Neuropharmacology and Memory Enhancement

The effects of this compound derivatives on memory and cognitive functions have been a subject of research. Li Ming-zhu (2008) synthesized 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, studying its effects on memory in mice. The study indicated its potential for enhancing memory capabilities (Li Ming-zhu, 2008).

Antiarrhythmic and Antihypertensive Effects

Compounds with this compound structures have been investigated for their cardiovascular effects. Malawska et al. (2002) synthesized a series of pyrrolidin-2-one and pyrrolidine derivatives, finding that several compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety displayed strong antiarrhythmic and antihypertensive activities. These effects are possibly related to alpha-adrenolytic properties, highlighting the compound's potential in treating cardiovascular disorders (Malawska et al., 2002).

Alzheimer's Disease Treatment

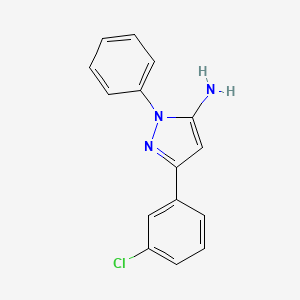

The application of this compound derivatives in treating Alzheimer's disease has been explored. Umar et al. (2019) described 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as potent inhibitors of acetylcholinesterase and amyloid β aggregation, important factors in Alzheimer's disease treatment. Their study suggests the potential of these compounds in addressing neurodegenerative disorders (Umar et al., 2019).

Antitumor Activity

Research into the antitumor properties of this compound derivatives has shown promising results. Andreani et al. (2008) synthesized compounds with pyridine and piperazine derivatives, showing significant antitumor activity in human cell line screens. This suggests the potential use of these compounds in cancer treatment (Andreani et al., 2008).

Platelet Aggregation Inhibition

The role of this compound derivatives in inhibiting platelet aggregation has been explored. Parlow et al. (2010) discovered a piperazinyl glutamate pyridine as a P2Y12 antagonist, showing excellent inhibition of platelet aggregation. This research indicates the compound's potential in preventing thrombotic events (Parlow et al., 2010).

Mechanism of Action

Future Directions

Recent developments in the synthesis of piperazine derivatives suggest potential future directions in the field. These include exploring new methods for the synthesis of piperazine derivatives, such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

properties

IUPAC Name |

2-pyridin-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-2-4-11-8(3-1)9-7-10-5-6-12-9/h1-4,9-10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHMAQBZWONQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598586 | |

| Record name | 2-(Pyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111759-97-8 | |

| Record name | 2-(Pyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

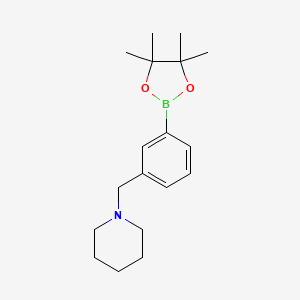

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1603399.png)